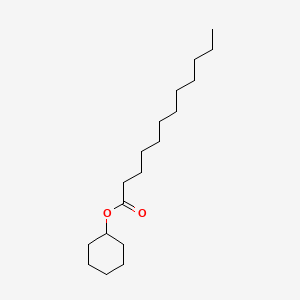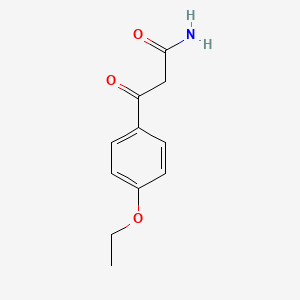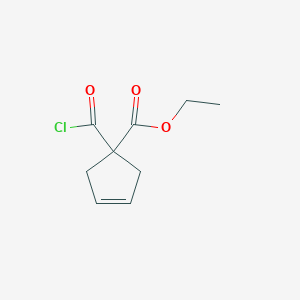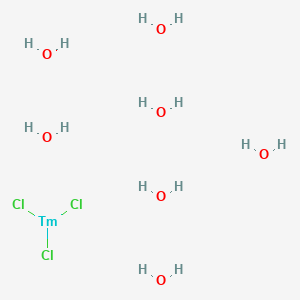
Thulium(III) chloride heptahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium(III) chloride heptahydrate is an inorganic compound composed of thulium and chlorine, with the chemical formula TmCl₃·7H₂O. It forms light green hygroscopic crystals and is highly soluble in water. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.
Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.
Major Products:
Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.
Thulium(III) Hydroxide: Can be formed under certain conditions.
科学研究应用
Thulium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology: Employed in proteomics research and as a dopant in biological imaging techniques.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Important in the production of glass, phosphors, and lasers. It is also used as a dopant for fiber amplifiers in telecommunications.
作用机制
The mechanism of action of thulium(III) chloride heptahydrate depends on its application:
Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.
Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.
相似化合物的比较
Erbium(III) Chloride: Similar in structure and applications, used in lasers and optical fibers.
Ytterbium(III) Chloride: Another rare earth chloride with applications in lasers and materials science.
Thulium(II) Chloride: A lower oxidation state of thulium chloride with different chemical properties.
Uniqueness: Thulium(III) chloride heptahydrate is unique due to its specific optical and electronic properties, making it highly valuable in advanced scientific and industrial applications.
属性
分子式 |
Cl3H14O7Tm |
|---|---|
分子量 |
401.40 g/mol |
IUPAC 名称 |
trichlorothulium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
InChI 键 |
OJYFELNMGVBICO-UHFFFAOYSA-K |
规范 SMILES |
O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)



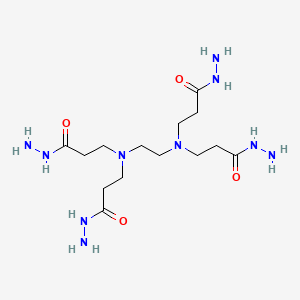
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
